molecular formula C8H8INS B15330495 2-Iodo-3-methylbenzothioamide

2-Iodo-3-methylbenzothioamide

Cat. No.: B15330495
M. Wt: 277.13 g/mol
InChI Key: UKPBRUNUGGIODU-UHFFFAOYSA-N
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Description

2-Iodo-3-methylbenzothioamide is an organic compound that belongs to the class of benzothioamides It is characterized by the presence of an iodine atom at the second position and a methyl group at the third position on the benzene ring, along with a thioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-methylbenzothioamide typically involves the iodination of 3-methylbenzothioamide. One common method is the electrophilic iodination using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to avoid over-iodination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-3-methylbenzothioamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The thioamide group can be oxidized to sulfoxides or sulfones, and reduced to corresponding amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Products like 2-azido-3-methylbenzothioamide.

    Oxidation: Products like this compound sulfoxide.

    Reduction: Products like 2-iodo-3-methylbenzylamine.

Scientific Research Applications

2-Iodo-3-methylbenzothioamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Iodo-3-methylbenzothioamide in biological systems involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and thioamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-Iodo-3-methylbenzoic acid
  • 2-Iodo-3-methylbenzylamine
  • 2-Iodo-3-methylbenzothiazole

Comparison: 2-Iodo-3-methylbenzothioamide is unique due to the presence of both an iodine atom and a thioamide group, which confer distinct reactivity and biological activity compared to its analogs. For instance, 2-Iodo-3-methylbenzoic acid lacks the thioamide group, making it less versatile in certain synthetic applications. Similarly, 2-Iodo-3-methylbenzylamine, while useful in different contexts, does not offer the same potential for sulfur-based chemistry.

Properties

Molecular Formula

C8H8INS

Molecular Weight

277.13 g/mol

IUPAC Name

2-iodo-3-methylbenzenecarbothioamide

InChI

InChI=1S/C8H8INS/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11)

InChI Key

UKPBRUNUGGIODU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=S)N)I

Origin of Product

United States

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